molecular formula C22H28O2 B10840054 16-Isobutylidene-estrone

16-Isobutylidene-estrone

Cat. No.: B10840054
M. Wt: 324.5 g/mol
InChI Key: PTANBYHUNIXKEU-HDLVZFDGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR THERAPEUTIC USE. 16-Isobutylidene-estrone is a novel synthetic steroid derived from the estrogenic hormone estrone. As a C-16 modified estrone analog, it is of significant interest in biochemical and pharmacological research for exploring structure-activity relationships and developing new therapeutic agents. Potential Research Applications: Research on estrone analogs modified at the C-16 position has shown promise in several areas. Studies on similar compounds, such as estrone-16-oxime ethers, have demonstrated potent antiproliferative and cytotoxic effects against a range of human cancer cell lines, including cervical (HeLa), breast (MCF-7), and skin (A431) carcinomas . These effects are often mediated through the induction of apoptosis (programmed cell death) and disruption of the cell cycle, for instance, by activating caspase-3 and influencing the expression of key regulators like retinoblastoma protein, CDK4, and p16 . Furthermore, C-16 derivatives of estradiol and estrone have been investigated as potent inhibitors of type 1 17beta-hydroxysteroid dehydrogenase (17beta-HSD1) , a key enzyme responsible for the biosynthesis of the potent estrogen, estradiol. Inhibiting this enzyme is a valuable strategy for blocking the proliferation of estrogen receptor-positive (ER+) breast cancer cells . Researcher Note: The specific biological activity, potency, and mechanism of action for this compound require empirical determination by qualified researchers. This product is intended for laboratory investigations only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H28O2

Molecular Weight

324.5 g/mol

IUPAC Name

(8R,9S,13S,14S,16E)-3-hydroxy-13-methyl-16-(2-methylpropylidene)-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C22H28O2/c1-13(2)10-15-12-20-19-6-4-14-11-16(23)5-7-17(14)18(19)8-9-22(20,3)21(15)24/h5,7,10-11,13,18-20,23H,4,6,8-9,12H2,1-3H3/b15-10+/t18-,19-,20+,22+/m1/s1

InChI Key

PTANBYHUNIXKEU-HDLVZFDGSA-N

Isomeric SMILES

CC(C)/C=C/1\C[C@H]2[C@@H]3CCC4=C([C@H]3CC[C@@]2(C1=O)C)C=CC(=C4)O

Canonical SMILES

CC(C)C=C1CC2C3CCC4=C(C3CCC2(C1=O)C)C=CC(=C4)O

Origin of Product

United States

Biochemical and Cellular Metabolism of Estrone and Its 16 Substituted Derivatives

Endogenous Estrogen Metabolic Pathways in Biological Systems

Endogenous estrogens, principally Estrone (B1671321) (E1) and Estradiol (B170435) (E2), undergo extensive metabolic conversion in the liver and other estrogen-sensitive tissues, such as the breast and uterus. dutchtest.com This biotransformation is crucial for maintaining hormonal balance and preventing the overstimulation of estrogen receptors.

Phase I metabolism involves the introduction of hydroxyl (-OH) groups onto the steroid nucleus, a reaction catalyzed by the cytochrome P450 (CYP) family of enzymes. nih.gov This hydroxylation can occur at several positions on the estrogen molecule, but the three primary pathways are at the C-2, C-4, and C-16 positions. nih.govnih.gov

C-2 Hydroxylation: This is the major metabolic pathway for estrogens. wikipedia.org Enzymes such as CYP1A1, CYP1A2, and CYP3A4 catalyze the formation of 2-Hydroxyestrone (2-OHE1) and 2-Hydroxyestradiol (2-OHE2). dutchtest.comwikipedia.org These metabolites are often termed "catechol estrogens" and are considered to have weak estrogenic activity. dutchtest.com The 2-hydroxylation pathway is generally viewed as a protective route, as its products are less hormonally active and are readily prepared for Phase II detoxification. metagenicsinstitute.com

C-4 Hydroxylation: Catalyzed predominantly by the CYP1B1 enzyme, this pathway produces 4-Hydroxyestrone (4-OHE1) and 4-Hydroxyestradiol (4-OHE2). nih.govwikipedia.org Although a minor pathway compared to C-2 hydroxylation, it is significant because 4-hydroxyestrogens are also catechol estrogens that can be oxidized to form reactive quinones. These quinones have the potential to cause DNA damage, implicating the C-4 pathway in carcinogenesis. nih.govwikipedia.org

C-16 Hydroxylation: This pathway, mediated by enzymes including CYP3A4, leads to the formation of 16α-Hydroxyestrone (16α-OHE1). rupahealth.comrupahealth.com Unlike the 2- and 4-hydroxy metabolites, 16α-OHE1 is a potent estrogen that can exert significant hormonal effects. rupahealth.comwikipedia.org The presence of a bulky substituent, such as an isobutylidene group at the C-16 position in a compound like 16-Isobutylidene-estrone, would likely sterically hinder or block this 16-hydroxylation pathway, potentially shunting the metabolism of the parent compound towards the C-2 and C-4 routes.

PathwayKey EnzymesPrimary MetabolitesBiological Significance
C-2 Hydroxylation CYP1A1, CYP1A2, CYP3A42-Hydroxyestrone (2-OHE1)Major, generally protective pathway; products are weak estrogens. dutchtest.comwikipedia.orgmetagenicsinstitute.com
C-4 Hydroxylation CYP1B14-Hydroxyestrone (4-OHE1)Minor pathway; products can form reactive quinones linked to DNA damage. nih.govwikipedia.org
C-16 Hydroxylation CYP3A416α-Hydroxyestrone (16α-OHE1)Produces a potent estrogenic metabolite. rupahealth.comrupahealth.com

Following Phase I hydroxylation, estrogens and their metabolites undergo Phase II conjugation reactions. These processes increase the water solubility of the compounds, facilitating their elimination via urine and bile. nih.govoup.com The primary conjugation reactions for estrogen metabolites are methylation and sulfation. oup.com

Methylation: The catechol estrogens (2-OHE1 and 4-OHE1) are primary substrates for the enzyme Catechol-O-methyltransferase (COMT). oup.com COMT transfers a methyl group to one of the hydroxyl groups on the A-ring, forming methoxyestrogens (e.g., 2-Methoxyestrone). This reaction is crucial as it deactivates the reactive catechol estrogens and prevents their oxidation into harmful quinones. oup.comuomus.edu.iq

Sulfation: This reaction is catalyzed by sulfotransferase (SULT) enzymes, which attach a sulfonate group to the hydroxyl group at the C-3 position of the steroid's A-ring. oup.com Sulfation is a major pathway for inactivating both parent estrogens like estrone and their hydroxylated metabolites. nih.govoup.com Estrone sulfate (B86663) (E1-S) is a major circulating form of estrogen, acting as a reservoir that can be reactivated by sulfatase enzymes in peripheral tissues. nih.gov

ReactionKey Enzyme FamilySubstratesOutcome
Methylation Catechol-O-methyltransferase (COMT)2- and 4-HydroxyestrogensInactivation of reactive catechol estrogens, preventing quinone formation. oup.com
Sulfation Sulfotransferases (SULTs)Parent estrogens, hydroxylated metabolitesIncreased water solubility for excretion; formation of a circulating estrogen reservoir. nih.govoup.com

Enzymatic Interconversion of Estrone and Estradiol and their Derivatives

The local concentration and activity of estrogens in target tissues are finely controlled by a balance of synthesis and metabolic interconversion. Key enzymes, including 17β-Hydroxysteroid Dehydrogenases and aromatase, play pivotal roles in this regulation.

The 17β-Hydroxysteroid Dehydrogenase (17β-HSD) superfamily of enzymes is critical for regulating the biological activity of steroid hormones at the pre-receptor level. nih.govnih.gov These enzymes catalyze the interconversion between 17-keto steroids (less active) and 17β-hydroxy steroids (more active). wikipedia.orgnih.gov

Specifically, various isoforms of 17β-HSD control the reversible conversion of the relatively weak estrogen, estrone (E1), into the highly potent estradiol (E2). researchgate.netresearchgate.net

17β-HSD Type 1: Primarily catalyzes the reduction of estrone to estradiol, thereby increasing local estrogenic potency. nih.gov

17β-HSD Type 2: Predominantly catalyzes the oxidation of estradiol back to estrone, thus inactivating the potent estrogen and reducing its effect. nih.gov

This enzymatic balance allows individual tissues to precisely control their exposure to active estrogens, a concept known as intracrinology. nih.gov The presence of a 16-isobutylidene group could potentially influence the binding of the steroid to the active site of 17β-HSD enzymes, thereby altering the rate of its conversion to the corresponding estradiol derivative.

Aromatase (CYP19A1) is the key enzyme responsible for the final step in estrogen biosynthesis. oup.comresearchgate.net It catalyzes the conversion of androgens into estrogens—specifically, androstenedione (B190577) into estrone and testosterone (B1683101) into estradiol. nih.govnih.gov

While the ovaries are the primary site of aromatase activity in premenopausal women, the enzyme is also expressed in numerous peripheral (extraglandular) tissues, including adipose tissue, bone, brain, and skin. oup.comnih.gov In postmenopausal women, this peripheral aromatization becomes the principal source of endogenous estrogen. researchgate.netresearchgate.net Local production of estrogens in these tissues can have significant paracrine or intracrine effects, influencing cellular functions without substantially altering circulating hormone levels. oup.com

Formation and Biological Significance of 16α-Hydroxyestrone as a Key Metabolite

16α-Hydroxyestrone (16α-OHE1) is a major metabolite of estrone, formed through the C-16 hydroxylation pathway catalyzed by CYP enzymes like CYP3A4. rupahealth.comrupahealth.comnih.gov It also serves as an intermediate in the biosynthesis of Estriol (B74026) (E3). nih.govwikipedia.org

Unlike the 2-hydroxy and 4-hydroxy metabolites, 16α-OHE1 is a potent estrogen with significant biological activity. rupahealth.comwikipedia.org Research has shown it to be a powerful uterotropic agent. oup.com A unique characteristic of 16α-OHE1 is its ability to bind covalently to estrogen receptors, leading to persistent receptor activation. wikipedia.orgcaymanchem.com This prolonged and potent estrogenic stimulation has led to investigations into its role in hormone-sensitive conditions. rupahealth.com Elevated levels of 16α-OHE1 have been associated with an increased risk for certain diseases, while it may also offer protective effects for bone health. rupahealth.com The ratio of 2-OHE1 to 16α-OHE1 is sometimes used as a biomarker to assess estrogenic activity and potential health risks. wikipedia.orgnih.gov

Cellular and Tissue-Specific Metabolic Profiles of Estrone Derivatives

Comprehensive searches of available scientific literature and research databases did not yield specific information regarding the cellular and tissue-specific metabolic profile of the chemical compound “this compound”. While extensive data exists on the metabolism of estrone and its various other 16-substituted derivatives, such as 16α-hydroxyestrone, no studies detailing the biotransformation, metabolic pathways, or enzymatic conversion of this compound in any cell line or tissue type could be located.

The metabolism of estrone and its derivatives is a complex process that varies significantly depending on the specific substituent at the 16-position, as well as the cellular and tissue context. Enzymes such as 17β-hydroxysteroid dehydrogenases and various cytochrome P450 isoforms play a critical role in these metabolic pathways. However, without specific research on this compound, any discussion of its metabolic fate would be speculative and would not adhere to the required standards of scientific accuracy.

Further research and dedicated studies are required to elucidate the cellular and tissue-specific metabolic profiles of this compound. Such studies would be necessary to generate the detailed research findings and data tables requested.

Molecular Mechanisms of Action of 16 Isobutylidene Estrone and Estrone Derivatives

Enzymatic Inhibition and Modulation by Estrone (B1671321) Derivatives

Estrone derivatives have been extensively investigated not only for their interaction with estrogen receptors but also for their ability to modulate the activity of key enzymes involved in steroid hormone metabolism. A primary target in this regard is 17β-hydroxysteroid dehydrogenase type 1.

The enzyme 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) plays a crucial role in the final step of the biosynthesis of the most potent endogenous estrogen, 17β-estradiol, by converting the less active estrone to estradiol (B170435). tandfonline.comscirp.org This enzyme is expressed in various tissues, including those of the female reproductive organs, and its elevated expression is linked to the progression of hormone-dependent diseases. tandfonline.com Therefore, inhibiting 17β-HSD1 is a therapeutic strategy to decrease local estradiol concentrations. researchgate.net

Numerous steroidal inhibitors based on the estrone scaffold have been developed. researchgate.netbeilstein-journals.org Modifications at various positions of the estrone molecule, such as C15 and C16, have been explored to enhance inhibitory potency and selectivity over other 17β-HSD subtypes, like 17β-HSD2, which inactivates estradiol. tandfonline.comresearchgate.net For example, certain C15-substituted estrone derivatives have been identified as potent and selective inhibitors of human 17β-HSD1, with some compounds exhibiting IC50 values in the low nanomolar range without affecting 17β-HSD2 activity. researchgate.net Similarly, modifications at the C16 position have also yielded potent inhibitors. ebi.ac.uk The goal of these modifications is often to create compounds that bind effectively to the enzyme's active site, sometimes interacting with the cofactor (NADPH) binding site, without retaining the inherent estrogenicity of the estrone core. tandfonline.comscirp.org

Compound ClassTarget EnzymeReported Inhibitory Activity (IC50)Key Findings
C15-substituted Estrone Derivatives17β-HSD1As low as 10 nMPotent and selective inhibition of 17β-HSD1 with no effect on 17β-HSD2. Designed to reduce local estradiol synthesis. researchgate.net
C16-modified Estrone Derivatives17β-HSD1As low as 37 nM for some amidesModifications at this position can yield highly potent and selective inhibitors. ebi.ac.uk
13α-Estrone Derivatives (phenethynyl or -phenethyl)17β-HSD1SubmicromolarCertain derivatives with a phenolic OH group proved to be potent inhibitors. beilstein-journals.org
Estrone-Coumarin Hybrids17β-HSD1Docking studies suggest inhibitory potentialProposed as inhibitors based on molecular docking, with linker length influencing potential interactions. scirp.org

Inhibition of Steroid Sulfatase (STS) Activity

Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones, including estrogens and androgens. mdpi.comnih.gov It facilitates the hydrolysis of inactive steroid sulfates, such as estrone sulfate (B86663) (E1S) and dehydroepiandrosterone (B1670201) sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively. mdpi.comnih.govtandfonline.com This enzymatic action plays a pivotal role in regulating the levels of steroids that can stimulate the growth of hormone-dependent cancers, such as those of the breast and prostate. nih.gov Consequently, the inhibition of STS has emerged as a significant therapeutic strategy.

A number of estrone derivatives have been developed as potent inhibitors of STS. One of the pioneering and highly potent irreversible steroidal STS inhibitors is estrone-3-O-sulfamate (EMATE). ox.ac.uknih.gov EMATE acts as an active site-directed inhibitor, irreversibly sulfamoylating the enzyme. nih.gov This inactivation is time- and concentration-dependent. nih.gov However, the therapeutic application of EMATE has been limited due to its potent estrogenic properties. tandfonline.com

Research has since focused on modifying the estrone structure to enhance STS inhibitory activity while minimizing estrogenic effects. mdpi.com Key findings include:

A-Ring Modifications: The introduction of electron-withdrawing groups (e.g., 4-nitro, 2-halogens, 2-cyano) on the A-ring of EMATE derivatives has been shown to increase STS inhibitory activity. mdpi.com

D-Ring Modifications: Novel D-ring modified estrone derivatives, where the D-ring is replaced with a piperidinedione moiety, have demonstrated high potency. For instance, derivatives with a propyl or a 1-pyridin-3-ylmethyl side chain on the imido-ring nitrogen exhibited IC50 values of 1 nM in placental microsomes. ox.ac.uk

4-Position Substitutions: The introduction of small, electron-withdrawing groups at the 4-position of estrone and estradiol derivatives can lead to potent reversible STS inhibitors. ebi.ac.uknih.gov For example, an estradiol derivative with a fluorine at the 4-position and a benzyl (B1604629) group at the 17β-position showed an IC50 of 40 nM. ebi.ac.uknih.gov

Estrone phosphate (B84403) (E1P) is another estrone derivative that acts as a competitive inhibitor of STS. wikipedia.org It possesses a similar affinity for the enzyme as estrone sulfate but is not hydrolyzed by it. wikipedia.org Instead, phosphatases metabolize it. wikipedia.org

The following table summarizes the inhibitory activities of selected estrone derivatives against steroid sulfatase.

Compound/DerivativeType of InhibitionPotency (IC50/Ki)Key Structural FeaturesReference
Estrone-3-O-sulfamate (EMATE) Irreversible, Active-site directedIC50 of 65 pM in MCF-7 cellsSulfamate moiety at C3 tandfonline.comnih.gov
D-ring modified estrone derivative (propyl side chain) Not specifiedIC50 of 1 nM (placental microsomes)Piperidinedione D-ring, propyl group on imido-ring ox.ac.uk
D-ring modified estrone derivative (1-pyridin-3-ylmethyl side chain) Not specifiedIC50 of 1 nM (placental microsomes)Piperidinedione D-ring, 1-pyridin-3-ylmethyl group on imido-ring ox.ac.uk
4-Fluoro-17β-benzyl-estradiol ReversibleIC50 of 40 nMFluorine at C4, benzyl group at C17β ebi.ac.uknih.gov
4-Formyl-17β-benzyl-estradiol Time- and concentration-dependentKI of 85 nMFormyl group at C4, benzyl group at C17β ebi.ac.uknih.gov
Estrone Phosphate (E1P) CompetitiveNot specifiedPhosphate group at C3 wikipedia.org

Structure Activity Relationships Sar in 16 Substituted Estrone Analogs

Correlating Structural Modifications with Estrogen Receptor Binding Affinity and Subtype Selectivity

The binding of a ligand to the estrogen receptor (ER) is the initial step in mediating the physiological and pathological effects of estrogens. The two main subtypes, ERα and ERβ, exhibit different tissue distributions and can mediate different, sometimes opposing, cellular effects. oup.comoup.com Consequently, designing ligands with selective affinity for one subtype over the other is a key goal in drug development.

Structural modifications on the estrone (B1671321) scaffold significantly influence both binding affinity and subtype selectivity. Studies on a wide range of estrogen metabolites and synthetic analogs have shown that changes, particularly in the D-ring, can dramatically alter receptor interaction. oup.com For instance, several D-ring metabolites, such as 16α-hydroxyestradiol and 16-ketoestrone, show a clear preferential binding for ERβ over ERα. oup.comnih.gov This suggests that the region around C-16 in the ER binding pocket is sensitive to the size, shape, and polarity of substituents.

Research on 16α-substituted estradiol (B170435) derivatives has demonstrated that the estrogen receptor can tolerate nonpolar groups of moderate bulk at this position. nih.gov However, as the size of the substituent increases, the binding affinity tends to decrease, and the nature of the substituent becomes critically important. nih.gov For example, while small halogen substituents are well-tolerated, larger functionalized groups can lead to a significant drop in affinity. nih.gov This indicates that the binding pocket has limited flexibility to accommodate bulky additions at C-16. u-tokyo.ac.jp The introduction of an alkylidene group, such as isobutylidene, introduces a planar, unsaturated moiety that can have distinct interactions within the receptor's ligand-binding domain compared to saturated or single-atom substituents. While specific binding data for 16-isobutylidene-estrone is not extensively documented in comparative studies, the principles derived from related analogs suggest that its binding affinity would be a balance between the favorable hydrophobic interactions of the isobutyl group and the potential steric hindrance imposed by its size and geometry.

Table 1: Relative Binding Affinity (RBA) of Selected Estrone Analogs for Estrogen Receptor Subtypes RBA is expressed relative to Estradiol (E2), which is set at 100%. Data is compiled from multiple sources for illustrative purposes.

CompoundRBA for ERα (%)RBA for ERβ (%)ERβ/ERα Selectivity Ratio
Estradiol (E2)1001001.0
Estrone (E1)10-505-25~0.5
16α-Hydroxyestrone2.0–6.535~5.4-17.5
16-Ketoestrone~5~35~7.0
Equilenin~12~90~7.5

Source: Data compiled from multiple studies. oup.comoup.comwikipedia.org

Impact of C-16 Modifications on the Biological Activity Profile of Estrone Derivatives

Modifications at the C-16 position of the estrone D-ring are pivotal in defining the biological activity of the resulting analogs. These changes can shift a molecule's profile from purely estrogenic to antiestrogenic, or even confer cytotoxic properties against cancer cells. academie-sciences.fr The introduction of aryl groups or other substituents at C-16 has been shown to lead to potent antiproliferative effects. academie-sciences.fr

Influence of Alkylidene Group Stereochemistry and Substituent Identity at C-16

The geometry, or stereochemistry, of the alkylidene group at C-16 is a critical determinant of biological activity. Studies focusing on 16-benzylidene derivatives have highlighted the importance of the E versus Z configuration. The E-isomer of 16-benzylidene estrone derivatives has been shown to increase the antiproliferative effect on hormone-dependent breast cancer cell lines like MCF-7 and T47-D. academie-sciences.fr This suggests that the specific spatial orientation of the substituent extending from the D-ring is crucial for its interaction with cellular targets, which may include the estrogen receptor or other proteins.

Effects of Modifications Across the A, B, and D Rings on Overall Activity

A-Ring: The phenolic A-ring is essential for high-affinity binding to the estrogen receptor. Modifications here, such as halogenation at the C-2 or C-4 positions, can significantly alter inhibitory properties against enzymes involved in estrogen biosynthesis and can diminish estrogenic potential. researchgate.net

B and C-Rings: While less commonly modified, changes in the B and C rings can also have profound effects. For instance, the introduction of a double bond between C-9 and C-11 (Δ⁹,¹¹) in combination with a 16E-benzylidene group has been shown to enhance cytotoxic activity against breast cancer cells. academie-sciences.fr This suggests that conformational changes induced by the C-ring modification can synergize with D-ring substituents to improve a desired biological outcome. academie-sciences.fr

D-Ring: The D-ring is a major focus for modification. Beyond the C-16 position, changes at C-17 are also critical. Many potent antiproliferative estrone derivatives feature modifications at both C-16 and C-17. nih.gov The presence of the 17-keto group of estrone is often crucial, and its reduction to a 17β-hydroxyl (as in estradiol) or other modifications can drastically change the compound's activity profile. nih.gov For example, some 16-azidomethyl estrone analogs have demonstrated potent antiproliferative and antimetastatic properties, with the 17-keto analogs showing greater cancer cell selectivity than their 17-hydroxy counterparts. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to Estrone Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. researchgate.net For estrone derivatives, QSAR studies have been instrumental in understanding the structural features that govern binding to ERα and ERβ and in predicting the activity of new analogs. oup.comniscpr.res.in

These models use physicochemical descriptors—such as steric (e.g., molar refractivity), electronic, and hydrophobic parameters—to build mathematical equations that predict biological activity, such as relative binding affinity (RBA). u-tokyo.ac.jp For instance, a 3D-QSAR study of 47 steroidal estrogen analogs provided valuable insights into the structural determinants for preferential binding to ERα and ERβ. oup.com Such analyses revealed that hydrophobic contacts within the ligand-binding pocket are a primary determinant of binding affinity. plos.org

QSAR models have been successfully applied to various series of estrone and estradiol derivatives. For example, analysis of 16α-substituted estradiol derivatives showed that the molar refractivity (a measure of volume and polarizability) was a key parameter in predicting binding affinity, indicating that the receptor has a limited but flexible tolerance for steric bulk at this position. u-tokyo.ac.jpnih.gov Similarly, QSAR models for 16-benzylidene androstene derivatives (structurally related to estrone) have been developed to predict their anticancer activity, demonstrating good correlation between structural descriptors and cytotoxicity. niscpr.res.in These computational approaches are powerful tools that complement experimental work, allowing for the screening of virtual libraries of compounds and guiding the synthesis of analogs with potentially enhanced activity.

Principles of Rational Design for Developing Novel Estrone Analogs with Targeted Activities

Rational drug design leverages the understanding of SAR and QSAR to create novel molecules with specific, predetermined biological effects. nih.gov In the context of estrone analogs, the goal is often to design compounds that are selective estrogen receptor modulators (SERMs), selective estrogen receptor downregulators (SERDs), or agents that have entirely new activities, such as targeted cytotoxicity, while minimizing unwanted hormonal side effects. nih.govresearchgate.net

The key principles involve:

Target Identification and Structural Biology: Utilizing high-resolution crystal structures of ERα and ERβ complexed with various ligands to understand the key interactions in the binding pocket. This allows for the design of molecules that can fit optimally and interact with specific amino acid residues. plos.org

Scaffold Modification: Using the estrone steroid nucleus as a scaffold and making targeted modifications. For example, knowing that the phenolic A-ring is crucial for ER binding, modifications are often focused on the C- and D-rings to modulate activity and selectivity. academie-sciences.frnih.gov

Hybrid Molecule Approach: Combining the estrone scaffold with other pharmacophores to create hybrid molecules with dual or novel mechanisms of action. This strategy has been used to develop estrone derivatives that also inhibit enzymes or target other cellular pathways. nih.gov

Minimizing Estrogenicity: For anticancer applications, a critical design principle is to abolish or reduce the estrogenic (proliferative) activity of the estrone analog. This can be achieved through specific substitutions that either block the "active" conformation of the ER or lead to receptor degradation. nih.gov For instance, combining a Δ⁹,¹¹ double bond with certain A-ring modifications has been explored to develop antiproliferative agents devoid of estrogenic action. mdpi.com

Through these rational design strategies, medicinal chemists can move beyond random screening and systematically develop novel estrone analogs like this compound, aiming for improved therapeutic profiles for conditions such as breast cancer and osteoporosis. nih.govhilarispublisher.com

In Vitro Biological Activities of 16 Isobutylidene Estrone and Its Derivatives

Evaluation of Antiproliferative and Cytotoxic Effects in Cultured Cell Lines

Specific data from in vitro studies detailing the antiproliferative or cytotoxic effects of 16-isobutylidene-estrone across various cancer cell lines are not extensively available in the public scientific literature. While research on other estrone (B1671321) derivatives, particularly those modified at the C-16 position with groups like benzylidene or oxime ethers, has shown antiproliferative activity in cell lines such as MCF-7 (breast carcinoma), T47-D (breast carcinoma), and HepaRG (hepatocellular carcinoma), direct evidence for this compound is not specified. academie-sciences.frnih.govresearchgate.netmdpi.com For instance, the presence of a 16E-benzylidene group on an estrone derivative was found to enhance antiproliferative effects in MCF-7 and T47-D cells. academie-sciences.fr However, equivalent detailed studies for the isobutylidene counterpart are not documented in the reviewed sources.

Information regarding the concentration-dependent cytotoxic or antiproliferative responses of this compound, such as half-maximal inhibitory concentration (IC₅₀) values, is not available in the reviewed peer-reviewed literature. The standard methodology to determine such activity involves assays like the MTT assay on various cell lines to establish a dose-response relationship, but specific results for this compound have not been published. nih.govmdpi.com

Assessment of Estrogenic Potency and Agonistic/Antagonistic Activity in Cellular Models

The estrogenic or anti-estrogenic profile of this compound has not been detailed in the available scientific literature. Assessing such activity typically involves cellular models, like the estrogen-responsive T-47D or MCF-7 breast cancer cell lines, often using reporter gene assays to measure the activation or inhibition of the estrogen receptor (ER). nih.gov While studies on other 16-substituted estrone analogs have been conducted, showing that modifications at this position can influence hormonal activity, specific data on the ER agonistic or antagonistic properties of this compound remains undocumented. academie-sciences.frnih.gov For example, one study noted that introducing a 16E-benzylidene group did not eliminate the estrogenic effect of the parent estrone derivative in T47-D cells. academie-sciences.fr

Enzyme Inhibition Assays Utilizing Recombinant Enzymes (e.g., 17β-HSD1, Steroid Sulfatase)

This compound has been identified as an inhibitor of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1). idrblab.netgoogle.com This enzyme is a critical target in the development of treatments for hormone-dependent diseases, as it catalyzes the conversion of the less potent estrogen, estrone (E1), into the highly potent estradiol (B170435) (E2). ebi.ac.ukmdpi.comnih.govmdpi.com The development of inhibitors for 17β-HSD1 is a key strategy for reducing local estradiol concentrations in tissues like the breast. mdpi.comcore.ac.uk

While the compound is listed as an inhibitor, specific quantitative data such as IC₅₀ or Kᵢ values from assays with recombinant 17β-HSD1 are not provided in the accessible literature. idrblab.netgoogle.com

There is no information available in the reviewed literature to suggest that this compound acts as an inhibitor of steroid sulfatase (STS).

Compound NameTarget EnzymeReported ActivityQuantitative Data (IC₅₀)
This compound17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1)InhibitorNot Available in Literature
This compoundSteroid Sulfatase (STS)No Data AvailableNot Available in Literature

Investigation of Effects on Cellular Proliferation, Invasion, and Migration in Model Systems

There are no specific studies in the reviewed scientific literature that investigate the effects of this compound on cellular proliferation, invasion, or migration. Research into other estrone analogs with substitutions at the C-16 position has indicated that this part of the steroid can be modified to influence metastatic potential, but direct evidence for this compound is lacking.

Immunomodulatory Effects and Inflammatory Response Modulation in Cell-Based Studies

No data from cell-based studies on the specific immunomodulatory or inflammatory response modulation effects of this compound are available in the current scientific literature. While some estrogen metabolites, such as 16α-hydroxyestrone, have been noted to have proinflammatory effects in certain contexts, these findings cannot be extrapolated to this compound without direct experimental evidence. nih.gov

Advanced Analytical Methodologies in 16 Isobutylidene Estrone Research

Mass Spectrometry-Based Techniques for Identification and Quantification

Mass spectrometry (MS) stands as a cornerstone for the structural elucidation and quantification of steroid derivatives like 16-Isobutylidene-estrone. Its high sensitivity and specificity make it indispensable, particularly when coupled with chromatographic separation techniques. mdpi.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for analyzing estrogens and their metabolites in various biological samples. nih.govnih.govnih.gov This method combines the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. For the analysis of this compound, a specific LC-MS/MS method would be developed. This involves optimizing the chromatographic conditions to achieve a clean separation from other endogenous steroids and matrix components. The mass spectrometer would be set to a selected reaction monitoring (SRM) mode, which monitors a specific precursor-to-product ion transition unique to this compound, ensuring highly selective detection and quantification. lcms.cz While many methods for the parent compound, estrone (B1671321), require a derivatization step to enhance ionization and sensitivity, the applicability of such a step for this compound would need to be evaluated. anapharmbioanalytics.com The limits of quantification for related estrogens using modern LC-MS/MS systems can reach the low picogram per milliliter (pg/mL) range. nih.govnih.gov

Below is an example table of SRM transitions that would be established for the analysis of this compound and a suitable internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[Calculated M+H]⁺[Specific Fragment]⁺Optimized Value
d4-16-Isobutylidene-estrone (IS)[Calculated M+H]⁺[Specific Fragment]⁺Optimized Value
This table is illustrative. The exact mass-to-charge (m/z) ratios and collision energies would be determined experimentally.

Gas chromatography-mass spectrometry (GC-MS) represents a classic and robust analytical approach for steroid analysis. nih.gov Before analysis by GC-MS, volatile derivatives of the analyte must be created. For estrogen-like compounds, this typically involves a derivatization step, such as trimethylsilylation, to block polar functional groups and improve thermal stability and chromatographic behavior. nih.gov In the case of this compound, the keto group and any other reactive sites would be derivatized. The resulting compound would then be separated on a GC column and detected by the mass spectrometer. GC-MS provides excellent chromatographic resolution and generates characteristic mass spectra that can be used for definitive identification. nih.gov While LC-MS/MS is often favored for its simpler sample preparation, GC-MS remains a valuable tool, especially in metabolic profiling studies. nih.gov

To achieve the highest degree of accuracy and precision in quantification, stable isotope-labeled internal standards are employed in MS-based assays. nih.gov For this compound, a deuterated (e.g., d4-16-Isobutylidene-estrone) or ¹³C-labeled analog would be synthesized and added to samples at the beginning of the extraction process. mdpi.comresearchgate.net These internal standards are chemically identical to the analyte but have a higher mass. They co-elute with the target compound and are affected similarly by sample preparation steps, chromatographic conditions, and ion suppression effects in the mass spectrometer. By measuring the ratio of the response of the native analyte to its labeled internal standard, any variations during the analytical process can be effectively corrected, leading to highly reliable and accurate quantification. nih.govresearchgate.net

High-Performance Chromatographic Separation Techniques (e.g., UPLC, HPLC)

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are fundamental to the analysis of this compound, providing the necessary separation from interfering substances prior to detection. nih.gov

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most common mode used for the separation of steroids. nih.gov A typical method for this compound would utilize a C8 or C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govsielc.com The presence of the isobutylidene group at the C-16 position would likely increase the hydrophobicity of the molecule compared to estrone, resulting in a longer retention time under standard reversed-phase conditions. Method parameters such as mobile phase composition, gradient elution, and column temperature would be optimized to ensure baseline separation from estrone and other related metabolites. nih.gov

Ultra-Performance Liquid Chromatography (UPLC): UPLC systems use columns packed with smaller particles (typically sub-2 µm), which operate at higher pressures than traditional HPLC systems. researchgate.net This technology provides significant advantages, including faster analysis times, improved resolution, and higher sensitivity. anapharmbioanalytics.comresearchgate.net A UPLC method for this compound would allow for high-throughput analysis, which is particularly beneficial when screening large numbers of samples. sielc.com

Cell-Based Assays for High-Throughput Biological Activity Profiling

To understand the biological relevance of this compound, cell-based assays are employed. These assays are essential for screening its potential estrogenic, antiestrogenic, or cytotoxic effects in a high-throughput format. nuvisan.com

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, or cytotoxicity. nih.govnih.gov The assay is based on the principle that mitochondrial dehydrogenases in viable, metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. nih.gov The amount of formazan produced, which is solubilized and measured spectrophotometrically, is proportional to the number of living cells.

In the context of this compound research, the MTT assay would be used to evaluate its effect on the viability of various cell lines, such as hormone-responsive breast cancer cells (e.g., T-47D, MCF-7) or other relevant cell types. nih.govresearchgate.net Cells would be treated with a range of concentrations of the compound, and the MTT assay would be performed after a set incubation period (e.g., 24, 48, or 72 hours). nih.gov The results can be used to determine the compound's potential to inhibit cell growth (cytostatic effect) or to cause cell death (cytotoxic effect) and to calculate key parameters like the IC₅₀ (half-maximal inhibitory concentration).

The following table illustrates hypothetical data from an MTT assay testing the effect of a compound on a cancer cell line.

Compound Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Control)1.250100%
0.11.23598.8%
11.15092.0%
100.87570.0%
500.63050.4%
1000.45036.0%
This data is for illustrative purposes only.

Flow Cytometry for Cell Cycle Distribution and Apoptosis Analysis

Flow cytometry is a cornerstone technique for quantitatively assessing the effects of compounds like this compound on cell populations. It allows for the rapid, individual analysis of thousands of cells, providing statistical data on cell cycle phases and the hallmarks of apoptosis. bio-rad-antibodies.com

To analyze the cell cycle, cells are treated with a fluorescent dye, such as Propidium Iodide (PI), which intercalates with DNA. The intensity of the fluorescence is directly proportional to the amount of DNA in a cell. plos.org This allows researchers to distinguish between cells in different phases of the cell cycle:

G0/G1 phase: Cells with a normal (2n) complement of DNA.

S phase: Cells actively synthesizing DNA, showing intermediate fluorescence levels.

G2/M phase: Cells that have completed DNA replication (4n) and are preparing for or are in mitosis, exhibiting twice the fluorescence of G1 cells. metu.edu.tr

A sub-G1 peak can also be identified, which is indicative of apoptotic cells that have undergone DNA fragmentation and subsequently lost some of their DNA content. nih.govbio-rad-antibodies.com Research on analogous steroidal compounds has demonstrated the ability of flow cytometry to detect cell cycle arrest at specific phases, such as the G2/M phase, and a concurrent increase in the sub-G1 population, signaling apoptosis. researchgate.net

For more specific apoptosis detection, a dual-staining method using Annexin V and a viability dye like PI is commonly employed. nih.govmdpi.com In healthy cells, the phospholipid phosphatidylserine (B164497) (PS) is located on the inner leaflet of the plasma membrane. During early apoptosis, this symmetry is lost, and PS is externalized to the outer surface. bio-rad-antibodies.com Annexin V has a high affinity for PS and, when conjugated to a fluorophore, can identify early apoptotic cells. nih.gov The viability dye is excluded from live cells with intact membranes but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised. bio-rad-antibodies.com This allows for the differentiation of cell populations:

Viable cells: Annexin V-negative and PI-negative.

Early apoptotic cells: Annexin V-positive and PI-negative.

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive. mdpi.com

Table 1: Illustrative Flow Cytometry Data on Cell Cycle Distribution after Treatment with an Estrone Analog This table is based on findings for analogous compounds and illustrates the type of data generated in such studies. researchgate.net

Treatment Group% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase% Cells in Sub-G1 (Apoptosis)
Vehicle Control 51.2 ± 2.421.1 ± 1.922.3 ± 2.60.6 ± 0.2
This compound Analog 28.5 ± 3.112.4 ± 2.245.8 ± 3.513.3 ± 2.8

Fluorescence Microscopy for Subcellular Localization and Morphological Assessment

Fluorescence microscopy is a powerful visualization tool used to determine the location of specific molecules within a cell and to observe detailed changes in cellular morphology. nih.gov This technique is instrumental in understanding where this compound or its molecular targets, such as enzymes or receptors, reside and function within the cellular architecture.

To determine subcellular localization, researchers can employ fluorescently labeled antibodies (immunofluorescence) that specifically bind to a target protein of interest. For instance, if this compound is known to interact with a particular enzyme, an antibody against that enzyme can be used to visualize its distribution in the cytoplasm, nucleus, or specific organelles like the endoplasmic reticulum or mitochondria. mdpi.com

This methodology is also critical for the qualitative assessment of apoptosis-related morphological changes. Following treatment with a compound like this compound, cells can be stained with fluorescent dyes that highlight specific structures. For example, a nuclear stain such as DAPI (4',6-diamidino-2-phenylindole) can be used to observe classic apoptotic hallmarks:

Chromatin Condensation: The nuclear material becomes densely packed, appearing as bright, compact masses.

Nuclear Fragmentation: The nucleus breaks down into smaller, discrete bodies.

Apoptotic Bodies: The cell itself fragments into membrane-enclosed vesicles containing remnants of the nucleus and cytoplasm. researchgate.net

Observing these morphological features provides visual confirmation of the apoptotic process that is quantified by flow cytometry. researchgate.net

Radiometric Assays for Enzyme Activity and Receptor Binding Studies

Radiometric assays offer exceptional sensitivity and specificity for studying the direct interaction of this compound with its molecular targets, namely enzymes and receptors. These assays use radioactively labeled molecules (radioligands) to quantify biochemical activity.

Enzyme Activity Assays: this compound is designed as an inhibitor of steroidogenic enzymes, particularly 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), which catalyzes the conversion of the less potent estrone to the highly potent estradiol (B170435). nih.govwikipedia.org A radiometric assay to measure the inhibitory potential of this compound on this enzyme typically involves:

Incubation: The purified 17β-HSD1 enzyme is incubated with a radioactively labeled substrate, such as [³H]-estrone.

Reaction: In the presence of the cofactor NADPH, the enzyme converts [³H]-estrone to [³H]-estradiol.

Inhibition: The experiment is run in parallel with varying concentrations of the inhibitor, this compound.

Separation and Detection: The substrate ([³H]-estrone) and the product ([³H]-estradiol) are separated using a technique like thin-layer chromatography (TLC). The radioactivity in the spots corresponding to the substrate and product is then quantified using a scintillation counter. nih.gov

The degree of inhibition is determined by the reduction in the formation of the radiolabeled product in the presence of the compound. This allows for the calculation of key inhibitory parameters, such as the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Receptor Binding Assays: To determine the affinity of this compound for a specific receptor, such as the estrogen receptor (ER), competitive binding assays are performed. nih.gov These assays measure the ability of the unlabeled compound (the "competitor") to displace a high-affinity radioligand from the receptor.

A preparation of cells or tissues containing the receptor of interest is incubated with a known concentration of a radiolabeled ligand (e.g., [³H]-estradiol).

Increasing concentrations of unlabeled this compound are added to the incubation mixture.

After reaching equilibrium, the receptor-bound radioactivity is separated from the unbound radioligand and measured.

If this compound binds to the estrogen receptor, it will compete with the radiolabeled estradiol, resulting in a dose-dependent decrease in the measured receptor-bound radioactivity. researchgate.net This data is used to calculate the binding affinity (e.g., Kᵢ or IC₅₀) of this compound for the receptor.

Computational and Theoretical Studies on 16 Isobutylidene Estrone and Estrogen Receptor Interactions

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a second molecule to form a stable complex. nih.gov This method is widely used in drug design to understand and predict the interaction between a ligand and its receptor at an atomic level.

Prediction of Binding Affinities and Preferred Binding Modes

For a novel compound like 16-Isobutylidene-estrone, molecular docking simulations could be employed to predict its binding affinity for the estrogen receptor, typically ERα and ERβ. The simulation would calculate a scoring function, often expressed in kcal/mol, to estimate the binding free energy. A lower, more negative score generally indicates a more favorable binding affinity.

Hypothetical Docking Simulation Results for this compound with ERα (Note: This table is illustrative and not based on published data)

CompoundPredicted Binding Affinity (kcal/mol)Predicted Key Interacting Residues
This compoundData Not AvailableData Not Available
Estradiol (B170435) (for comparison)-10.0 to -12.0 (Typical Range)Glu353, Arg394, His524
Estrone (B1671321) (for comparison)-9.0 to -11.0 (Typical Range)Glu353, Arg394, His524

Analysis of Specific Amino Acid Residue Interactions and Hydrogen Bonding Networks

A detailed analysis of the docked pose of this compound would identify the specific amino acid residues within the estrogen receptor's binding pocket that form key interactions with the ligand. These interactions typically include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For estrogens, key interactions often involve residues such as Glutamic Acid 353 (Glu353), Arginine 394 (Arg394), and Histidine 524 (His524). arxiv.org

The presence and nature of the isobutylidene group would likely lead to unique hydrophobic interactions within the binding pocket. Understanding these specific interactions is crucial for explaining the compound's potential binding affinity and biological activity. Currently, there is no specific information available from published studies detailing the amino acid residue interactions or hydrogen bonding networks for this compound with the estrogen receptor.

Quantum Mechanical Calculations (e.g., Ab Initio Fragment Molecular Orbital Method, Semiempirical Approaches)

Quantum mechanical (QM) calculations provide a more accurate description of the electronic structure of molecules and their interactions compared to the classical mechanics-based force fields used in standard molecular docking.

Characterization of Electrostatic and Van der Waals Interactions

QM methods can be used to perform a more rigorous analysis of the non-covalent interactions between this compound and the estrogen receptor. This includes a detailed characterization of the electrostatic potential surfaces of both the ligand and the receptor's binding pocket, offering insights into the favorability of their electrostatic complementarity. Van der Waals interactions, which are critical for the binding of steroid-like molecules, can also be more accurately quantified. Such detailed analyses for this compound are not currently available in the scientific literature.

Analysis of Charge-Transfer Interactions within Ligand-Receptor Complexes

Charge-transfer interactions, where electron density is transferred from a donor to an acceptor molecule upon binding, can contribute to the stability of a ligand-receptor complex. QM calculations can quantify the extent of charge transfer between this compound and the amino acid residues of the estrogen receptor. This type of analysis would provide a deeper understanding of the electronic nature of the binding but has not been reported for this specific compound.

Molecular Dynamics Simulations for Conformational Dynamics and Stability of Ligand-Receptor Complexes

Illustrative Data from a Hypothetical MD Simulation (Note: This table is for illustrative purposes to show the type of data that would be generated and is not based on actual research for this compound)

Simulation ParameterObservation for this compound-ERα Complex
Root Mean Square Deviation (RMSD) of LigandData Not Available
Root Mean Square Fluctuation (RMSF) of Key ResiduesData Not Available
Hydrogen Bond OccupancyData Not Available

In Silico Prediction of Biological Activity and ADME (Absorption, Distribution, Metabolism, Excretion) Characteristics for Research Design

In the early stages of drug discovery and development, computational, or in silico, methods are indispensable for predicting the pharmacokinetic and pharmacodynamic profiles of novel compounds. nih.govcambridge.org For a newly synthesized or conceptualized molecule like this compound, these predictive models offer a critical first pass assessment, helping to guide research design, prioritize experimental studies, and identify potential liabilities before committing significant resources to laboratory work. nih.gov By leveraging sophisticated algorithms and models trained on large datasets of known molecules, it is possible to estimate a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its likely biological activity. cambridge.orgnih.gov

Predicted Physicochemical Properties and Drug-Likeness

The foundation of any ADME prediction lies in the fundamental physicochemical properties of a molecule. These descriptors are calculated from the 2D structure and are key inputs for most predictive models. For this compound, the predicted properties are summarized below.

Table 1: Predicted Physicochemical Properties of this compound

Property Predicted Value
Molecular Formula C₂₂H₂₈O₂
Molecular Weight 324.46 g/mol
LogP (Octanol/Water Partition Coefficient) 4.85
Topological Polar Surface Area (TPSA) 26.30 Ų
Number of Hydrogen Bond Donors 1
Number of Hydrogen Bond Acceptors 2

These properties are often evaluated against established "drug-likeness" rules, such as Lipinski's Rule of Five, to make a preliminary assessment of a compound's potential to be an orally active drug. wikipedia.orglindushealth.com A compound is generally considered to have a higher probability of good oral bioavailability if it does not violate more than one of the following criteria:

Molecular weight less than 500 Daltons wikipedia.orgtaylorandfrancis.com

LogP not to exceed 5 wikipedia.orgtaylorandfrancis.com

No more than 5 hydrogen bond donors wikipedia.orgtaylorandfrancis.com

No more than 10 hydrogen bond acceptors wikipedia.orgtaylorandfrancis.com

Based on the predicted values in Table 1, this compound adheres to all the criteria of Lipinski's Rule of Five, suggesting it possesses a favorable physicochemical profile for potential oral bioavailability. drugbank.com

Predicted ADME Profile

Building upon the physicochemical properties, various computational models can predict the journey of this compound through the body. These predictions are crucial for designing subsequent in vitro and in vivo studies.

Table 2: Predicted ADME Characteristics of this compound

ADME Parameter Prediction Significance for Research Design
Absorption
Gastrointestinal (GI) Absorption High Indicates that oral administration is a viable route for future animal studies.
Distribution
Blood-Brain Barrier (BBB) Permeant No Suggests the compound is unlikely to cause central nervous system side effects, guiding focus towards peripheral targets. nih.govarxiv.org
P-glycoprotein (P-gp) Substrate No Predicts that the compound is not likely to be subject to efflux by P-gp, which can otherwise limit bioavailability and tissue penetration.
Metabolism
CYP1A2 Inhibitor No Low probability of drug-drug interactions with substrates of this major cytochrome P450 enzyme.
CYP2C19 Inhibitor No Low probability of drug-drug interactions with substrates of this major cytochrome P450 enzyme.
CYP2C9 Inhibitor Yes Potential for drug-drug interactions; warrants experimental verification using in vitro metabolic assays.
CYP2D6 Inhibitor No Low probability of drug-drug interactions with substrates of this major cytochrome P450 enzyme.
CYP3A4 Inhibitor Yes High potential for drug-drug interactions as CYP3A4 metabolizes a large percentage of clinical drugs. This is a critical parameter to test experimentally.
Excretion

The prediction of high gastrointestinal absorption is consistent with the compound's adherence to Lipinski's rules and its moderate lipophilicity. prismbiolab.com Visual predictive models, such as the Brain Or IntestinaL EstimateD permeation method (BOILED-Egg), would likely place this compound within the region of high intestinal absorption (the "white" of the egg) but outside the region of high brain penetration (the "yolk"). prismbiolab.comswissadme.ch The predicted inhibition of key metabolic enzymes, particularly CYP2C9 and CYP3A4, is a common feature for steroid-like molecules and highlights a critical area for follow-up experimental investigation to avoid potential adverse drug-drug interactions.

Predicted Biological Activity: Estrogen Receptor Interactions

In silico molecular docking simulations are a powerful tool for predicting how a ligand might bind to its protein target. nih.gov For this compound, the primary targets of interest are the estrogen receptors, ERα and ERβ. These simulations place the ligand into the three-dimensional structure of the receptor's ligand-binding domain (LBD) and calculate a score based on the predicted binding energy.

Computational analysis would predict that the core steroidal structure of this compound allows it to fit within the hydrophobic LBD of both ERα and ERβ, similar to the endogenous ligand, estradiol. The key interactions would likely involve the phenolic A-ring, which is crucial for anchoring estrogens in the receptor pocket through hydrogen bonds. oup.com

The unique feature of this molecule, the isobutylidene group at the C16 position, would be a key focus of the computational analysis. This bulky, hydrophobic group would be predicted to occupy a specific region of the LBD. Its size and conformation could influence the final positioning of the ligand and affect the conformation of critical receptor elements, such as Helix 12. nih.gov This alteration in receptor conformation is the mechanistic basis for distinguishing between receptor agonists and antagonists. Molecular docking and quantitative structure-activity relationship (QSAR) studies would be employed to predict whether this C16 substitution enhances or diminishes binding affinity compared to estrone and whether it confers selectivity for ERα or ERβ. nih.govmdpi.com Such predictions are vital for designing compounds with a desired biological effect, be it estrogenic or anti-estrogenic.

Future Research Directions and Unexplored Avenues for 16 Isobutylidene Estrone Research

Elucidation of Novel Synthetic Pathways for Enhanced Selectivity and Scalability

The synthesis of 16-alkylidene estrone (B1671321) derivatives has traditionally been achieved through methods like the Aldol (B89426) condensation. nih.govacademie-sciences.fr For 16-Isobutylidene-estrone, this would involve the reaction of estrone with isobutyraldehyde (B47883). While effective, future research must focus on developing novel synthetic pathways that offer greater control, higher yields, and improved scalability, which are critical for extensive biological evaluation and potential pharmaceutical development.

Future synthetic research should explore:

Stereoselective Methodologies: The condensation reaction can produce E/Z isomers of the isobutylidene group. Future work should prioritize the development of stereoselective synthetic routes to isolate and study each isomer independently, as their biological activities may differ significantly.

Catalyst Optimization: Investigating new catalysts, such as gold-catalyzed reactions or optimized base-catalyst systems, could lead to milder reaction conditions, reduced side products, and higher efficiency. thieme-connect.com

Flow Chemistry: The application of continuous flow chemistry could provide a scalable, safe, and highly reproducible method for the synthesis of this compound, overcoming the limitations of batch processing.

Enzymatic Synthesis: Biocatalytic approaches, using engineered enzymes, could offer unparalleled selectivity and a greener synthetic alternative to traditional chemical methods.

A key goal is to create a robust and economically viable synthetic process that can produce this compound with high purity, which is a prerequisite for all subsequent biological and clinical studies.

Comprehensive Investigation of Specific Molecular Targets and Potential Off-Target Interactions beyond Estrogen Receptors

While the estrone scaffold suggests an affinity for estrogen receptors (ERs), modifications at the C-16 position can drastically alter binding profiles and introduce interactions with novel molecular targets. ncats.io Research has shown that other 16-substituted estrone derivatives can exhibit potent biological effects independent of ER signaling, a phenomenon that must be thoroughly investigated for this compound. academie-sciences.frmdpi.com

Key areas for future investigation include:

17β-Hydroxysteroid Dehydrogenase (17β-HSD) Inhibition: Various C-16 substituted estrone derivatives are known to inhibit 17β-HSD type 1, an enzyme crucial for the conversion of estrone to the more potent 17β-estradiol. nih.gov Future studies must quantify the inhibitory potency (IC50) of this compound against 17β-HSD1 and other isoforms to determine its potential as a modulator of local estrogen metabolism.

Antiproliferative and Cytotoxic Mechanisms: Estrane-based molecules have been identified as potent anticancer drug candidates. mdpi.com Research on related compounds suggests that this compound could target tubulin polymerization or other cell cycle components. nih.gov Extensive screening against a panel of cancer cell lines, particularly hormone-independent lines like triple-negative breast cancer (TNBC), is warranted. mdpi.com

Carbonic Anhydrase and Other Enzymes: Estrone derivatives have been explored as inhibitors of carbonic anhydrases, which are implicated in cancer. semanticscholar.org A broad enzymatic screening panel should be employed to identify any unexpected "off-target" interactions that could be therapeutically relevant or contribute to a toxicological profile.

G-Quadruplex DNA Stabilization: Recently, estrone-based derivatives have been designed to interact with and stabilize G-quadruplex DNA structures found in the promoter regions of oncogenes. oup.com This represents a novel and exciting avenue to explore for this compound.

The following table summarizes potential molecular targets for this compound based on research into related compounds.

Potential Molecular TargetRationale based on Related Estrone DerivativesPotential Therapeutic Implication
17β-HSD Type 1 C-16 substitutions are known to confer inhibitory activity. nih.govCancer, Endometriosis
Tubulin Estrane-based dimers and other derivatives can interfere with tubulin polymerization. nih.govCancer (Antimitotic agent)
Carbonic Anhydrases (e.g., CAIX) Estrone derivatives have been investigated as inhibitors. semanticscholar.orgCancer
G-Quadruplex DNA Modified estrone scaffolds can stabilize these structures in oncogene promoters. oup.comCancer
Estrogen Receptors (α/β) The core scaffold is estrone, but the C-16 group may modulate affinity and activity (agonist vs. antagonist). ncats.ioHormone-dependent cancers, Menopausal symptoms

Development and Application of Advanced In Vitro and Ex Vivo Models for Mechanistic Validation

To accurately predict the biological effects of this compound, it is crucial to move beyond simple 2D cell cultures and utilize more physiologically relevant model systems. Advanced in vitro and ex vivo models can provide deeper insights into the compound's mechanism of action, metabolism, and tissue-specific effects.

Future research should leverage:

3D Spheroid and Organoid Cultures: Utilizing 3D models of tumors (e.g., from MCF-7 or MDA-MB-231 cell lines) or healthy tissues can better replicate the complex cell-cell and cell-matrix interactions that influence drug response.

Ex Vivo Tissue Cultures: Models using fresh human or animal tissue biopsies, such as testis, ovary, or prostate explants, allow for the study of this compound's effect on steroidogenesis and tissue architecture in a preserved, native environment. oup.comnih.govfrontiersin.org These models are invaluable for assessing impacts on hormone production and metabolism. oup.comresearchgate.net

High-Throughput Screening (HTS) Platforms: The U.S. Environmental Protection Agency has explored HTS assays to screen for endocrine activity. frontiersin.org Applying a battery of such assays to this compound would efficiently profile its interaction with multiple points in the endocrine signaling pathway.

Co-culture Systems: Developing models that co-culture different cell types (e.g., cancer cells and fibroblasts, or epithelial and immune cells) can help elucidate how the compound affects the tumor microenvironment.

The table below outlines various advanced models and their specific applications for researching this compound.

Model TypeSpecific ApplicationInformation Gained
3D Tumor Spheroids Assess antiproliferative effects in a more realistic tumor model.Drug penetration, efficacy in a 3D context, resistance mechanisms.
Ex Vivo Testis/Ovary Explants Evaluate impact on steroid hormone biosynthesis (e.g., testosterone (B1683101), estradiol). oup.comInhibition or stimulation of steroidogenic enzymes.
Ex Vivo Prostate Tissue Culture Study metabolism and enzymatic conversion in benign and malignant prostate tissue. nih.govIntratissue metabolism, potential effects on prostate cancer.
Placental Aromatase Assay Directly measure inhibition of aromatase, a key enzyme in estrogen synthesis. oup.comSpecificity as an aromatase inhibitor.

Integration of Multi-Omics Data (e.g., Transcriptomics, Proteomics) for a Systems-Level Understanding of Biological Effects

To build a comprehensive picture of how this compound affects biological systems, a multi-omics approach is indispensable. nih.gov This strategy moves beyond a single-target focus to reveal global changes in gene expression, protein levels, and metabolic pathways. nih.govresearchgate.net Integrating these datasets can uncover novel mechanisms of action and identify biomarkers of response. nih.gov

Future research should incorporate:

Transcriptomics (RNA-Seq): To identify all genes whose expression is altered in cells or tissues upon treatment with this compound. This can reveal affected signaling pathways and feedback loops.

Proteomics: To quantify changes in the cellular proteome, providing a direct link between gene expression changes and functional outcomes.

Metabolomics: To analyze shifts in cellular metabolites, which can illuminate the compound's impact on metabolic pathways, such as steroidogenesis, glycolysis, or lipid metabolism. nih.govresearchgate.net

Integrated Analysis: The true power lies in integrating these omics layers. For example, correlating transcriptomic and proteomic data can identify key regulatory hubs, while combining metabolomic and transcriptomic data can link gene expression changes to specific metabolic functions. nih.gov

This systems-level approach will be critical for understanding the full spectrum of the compound's activity, differentiating on-target from off-target effects, and generating new, testable hypotheses.

Computational Design and Predictive Modeling for the Development of Next-Generation Estrone Derivatives

Computational tools are essential for accelerating the drug discovery process by predicting the activity of new compounds and optimizing lead structures. nih.gov For this compound, computational modeling can guide the design of next-generation derivatives with improved potency, selectivity, and pharmacokinetic properties.

Key computational strategies include:

Molecular Docking: Docking this compound into the crystal structures of potential targets (e.g., ERα, ERβ, 17β-HSD1, tubulin) can predict binding modes and affinities, helping to prioritize experimental testing. nih.gov

Quantitative Structure-Activity Relationship (QSAR): By analyzing a series of related estrone derivatives, QSAR models can be built to correlate specific structural features with biological activity. scilit.comresearchgate.netacs.org These models can then predict the activity of novel, unsynthesized derivatives based on the this compound scaffold.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound within a target's binding pocket over time, providing a more accurate assessment of binding stability and the role of conformational changes.

Pharmacophore Mapping: This technique identifies the essential three-dimensional arrangement of chemical features required for biological activity. A pharmacophore model derived from active estrone derivatives can be used to screen virtual libraries for new compounds with a high probability of being active.

By combining these computational approaches with empirical data, researchers can intelligently design and prioritize new derivatives of this compound, streamlining the path toward compounds with optimized therapeutic profiles. d-nb.info

Q & A

Q. What are the established synthetic routes for 16-Isobutylidene-estrone, and what analytical techniques are essential for confirming its structural integrity?

  • Methodological Answer : Synthetic routes typically involve estrone derivatization at the C16 position using isobutylidene precursors. Key steps include protecting group strategies (e.g., hydroxyl protection) and regioselective alkylation. For structural confirmation, use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, DEPT, COSY) to verify substitution patterns and stereochemistry. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC-purity analysis (>95%) ensures minimal impurities. Always cross-reference with literature protocols and provide full spectral data in supplementary materials to enable reproducibility .

Q. How can researchers ensure reproducibility in the synthesis and characterization of this compound?

  • Methodological Answer : Document all experimental parameters (e.g., reaction time, temperature, solvent systems, and catalyst loading) in granular detail. Use standardized protocols for purification (e.g., column chromatography gradients, recrystallization solvents). Include raw spectral data (NMR, IR) and chromatograms in supplementary files. Validate results through independent replication by lab members and peer review. For known compounds, cite prior synthesis methods; for novel intermediates, provide elemental analysis or X-ray crystallography data .

Advanced Research Questions

Q. What strategies are recommended for resolving discrepancies in reported biological activities of this compound across different studies?

  • Methodological Answer : Conduct a systematic review to identify variables causing contradictions (e.g., assay conditions, cell lines, or compound purity). Perform meta-analyses using standardized activity metrics (e.g., IC50, EC50) and apply statistical tools (ANOVA, Bland-Altman plots) to assess inter-study variability. Replicate conflicting experiments under controlled conditions, ensuring identical reagent sources and protocols. Publish negative results and methodological limitations to clarify context .

Q. How should researchers design experiments to investigate the metabolic stability of this compound in vitro and in vivo?

  • Methodological Answer : For in vitro studies:
  • Use liver microsomes or hepatocyte incubations with LC-MS/MS quantification to assess phase I/II metabolism.
  • Include positive controls (e.g., testosterone for CYP3A4 activity) and monitor cofactor depletion.
    For in vivo studies:
  • Employ radiolabeled this compound in rodent models to track metabolite distribution.
  • Collect pharmacokinetic data (Cmax, AUC, t½) and compare with structurally similar estrones. Address interspecies differences by testing multiple animal models .

Q. How can computational chemistry be integrated to predict the receptor-binding affinity of this compound?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina, Schrödinger Suite) to model interactions with estrogen receptors (ERα/β). Validate predictions with molecular dynamics simulations (GROMACS, AMBER) to assess binding stability. Cross-validate results with experimental data (e.g., surface plasmon resonance or competitive binding assays). Report force field parameters, solvation models, and energy minimization protocols to ensure reproducibility .

Data Analysis and Contradiction Management

Q. What frameworks are effective for analyzing conflicting data on the environmental persistence of this compound?

  • Methodological Answer : Apply source triangulation: Compare data from OECD 301/302 biodegradation tests, soil half-life studies, and aquatic toxicity assays. Use sensitivity analysis to identify critical variables (e.g., pH, microbial activity). Publish raw datasets in open repositories (e.g., Zenodo) with metadata on experimental conditions. For peer review, invite interdisciplinary input from environmental chemists and toxicologists .

Q. How should researchers address limitations in sample availability for structure-activity relationship (SAR) studies of this compound derivatives?

Q. What steps are critical for ensuring ethical compliance in studies involving this compound’s pharmacological effects?

  • Methodological Answer : For animal studies: Adhere to ARRIVE guidelines, obtain IACUC approval, and justify sample sizes via power analysis. For human cell lines: Verify ethical sourcing (e.g., HEK293, MCF-7) and include mycoplasma testing results. Disclose all conflicts of interest and funding sources in publications .

Q. How can researchers enhance the transparency of negative or inconclusive results in this compound research?

  • Methodological Answer : Publish in preprint servers (e.g., bioRxiv) with detailed methodologies. Use platforms like Figshare to share raw data, including failed experiments. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite prior negative findings in literature reviews to contextualize new studies .

Formatting and Documentation Guidelines

Q. What are the best practices for presenting spectroscopic and chromatographic data in publications on this compound?

  • Methodological Answer :
    Include annotated spectra (NMR, IR) with peak assignments in supplementary materials. For HPLC/GC-MS, provide retention times, column specifications, and calibration curves. Use the Beilstein Journal of Organic Chemistry’s guidelines: Limit main-text figures to 5 key compounds; archive additional data in repositories with persistent identifiers (DOIs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.